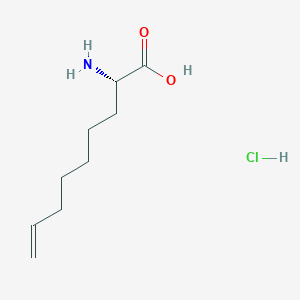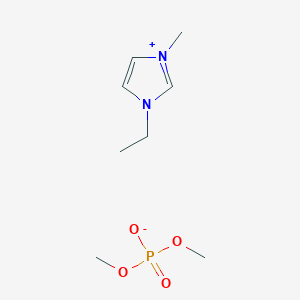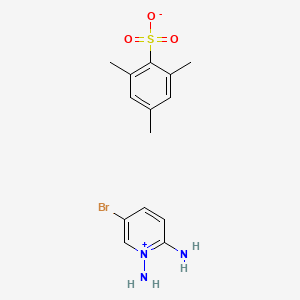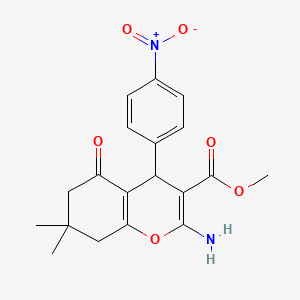
(2S)-2-Aminonon-8-enoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned seems to be an amino acid derivative. Amino acids are organic compounds that combine to form proteins. They are essential for many functions in the body. They are characterized by the presence of a carboxyl group (-COOH) and an amino group (-NH2). The “2S” in the name indicates the stereochemistry of the molecule, meaning it has a specific spatial arrangement .
Molecular Structure Analysis
The molecular structure of an amino acid derivative would typically include a central carbon atom attached to a carboxyl group, an amino group, a hydrogen atom, and a distinctive side chain. The “2S” in the name suggests that the molecule has a specific three-dimensional orientation .Physical And Chemical Properties Analysis
The physical and chemical properties of an amino acid derivative like “(2S)-2-Aminonon-8-enoic acid hydrochloride” would depend on its specific structure. Factors that could influence these properties include the nature of the side chain, the presence of functional groups, and the stereochemistry of the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Amino Acids
A study demonstrated the stereoselective syntheses of fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, starting from 4,4,4-trifluoro-3-methylbutanoic acid. This synthesis involved a conceptually simple transformation that included conversion to a chiral oxazoline, oxidative rearrangement, and face-selective hydrogenation, culminating in the creation of these amino acids as configurationally pure hydrochloride salts (Pigza, Quach, & Molinski, 2009).
Production of Hydroxyproline Derivatives
Research showed the efficient resolution of derivatives of 2-amino-4-pentenoic acid (allylglycine) using enzymes, followed by epoxidation and intramolecular attack of the amino group on the side-chain epoxide. This process produced compounds with five-membered rings, notably 4-hydroxyproline derivatives. It was observed that the cis-conformation was crucial for the intramolecular ester exchange reaction, leading to distinct products and aiding in the separation of diastereomers (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).
Crystal Structure Analysis
The crystal structure of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid was investigated, revealing stabilization through various hydrogen bonds. The dimer molecule is linked through a bifurcated (acceptor) hydrogen bond, showcasing the detailed structural characteristics of this compound (Kumar, Subbulakshmi, Narayana, Sarojini, Anthal, & Kant, 2017).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with a chemical compound depend on its specific properties. Some general safety measures for handling chemical compounds include avoiding dust formation, not breathing in mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-aminonon-8-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-3-4-5-6-7-8(10)9(11)12;/h2,8H,1,3-7,10H2,(H,11,12);1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKXKHQRAFCRGI-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCC[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-aminonon-8-enoic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![t-Butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6361064.png)






![1-Ethyl-2,3-dimethylimidazolium tosylate, 98% [EDiMlM] [TOS]](/img/structure/B6361101.png)

